molecular formula C20H22N2O3 B6044179 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide

4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide

Cat. No. B6044179
M. Wt: 338.4 g/mol
InChI Key: QFPDWWKCLJEEAY-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide, also known as CPB, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. CPB belongs to the class of hydrazide derivatives, which have been widely studied for their biological activities.

Mechanism of Action

The mechanism of action of 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide involves its interaction with various biological targets. 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide has also been shown to induce apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential. Furthermore, 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide has been found to chelate metal ions, which can lead to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.
Biochemical and Physiological Effects:
4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide has also been shown to reduce the levels of ROS and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide has been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide also exhibits good stability and solubility in various solvents. However, 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide has some limitations for lab experiments. It has low bioavailability and poor membrane permeability, which can limit its effectiveness in vivo. Moreover, 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide has not been extensively studied for its toxicity and safety profile.

Future Directions

There are several future directions for the study of 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide. One potential area of research is the development of novel 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide derivatives with improved bioavailability and pharmacokinetic properties. Another area of research is the investigation of the potential of 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide as a therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Moreover, the use of 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide as a fluorescent probe for the detection of metal ions can be further explored. Finally, the toxicity and safety profile of 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide need to be thoroughly investigated before it can be considered for clinical use.
Conclusion:
In conclusion, 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide is a promising chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide can be synthesized through a multistep process and has been studied for its anticancer, antifungal, and anti-inflammatory activities. The mechanism of action of 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide involves its interaction with various biological targets, and it has been found to have various biochemical and physiological effects. 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide can be synthesized through a multistep process that involves the reaction of 4-hydroxybenzaldehyde with cyclopentanone in the presence of a base to form 4-(cyclopentyloxy)benzaldehyde. This intermediate is then reacted with hydrazine hydrate to yield 4-(cyclopentyloxy)benzohydrazide. Finally, the product is treated with 4-hydroxyphenylacetic acid in the presence of a catalyst to form 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide.

Scientific Research Applications

4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticancer, antifungal, and anti-inflammatory activities. 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide has also been shown to have a protective effect against oxidative stress and neurodegeneration. Moreover, 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-cyclopentyloxy-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14(15-6-10-17(23)11-7-15)21-22-20(24)16-8-12-19(13-9-16)25-18-4-2-3-5-18/h6-13,18,23H,2-5H2,1H3,(H,22,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPDWWKCLJEEAY-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC2CCCC2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)OC2CCCC2)/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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